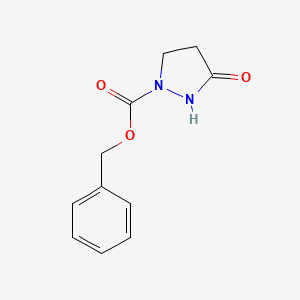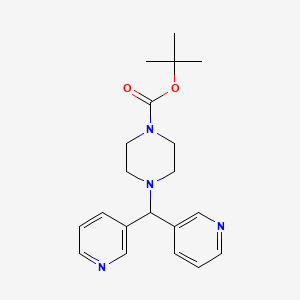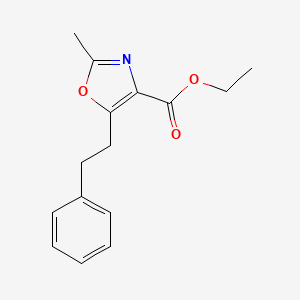
benzyl 3-oxopyrazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl 3-oxopyrazolidine-1-carboxylate is a derivative of pyrazolidinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the pyrazolidinone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of benzyl 3-oxopyrazolidine-1-carboxylate typically involves the reaction of pyrazolidinone with benzyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often using solvents such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazolidinone attacks the carbonyl carbon of benzyl chloroformate, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
benzyl 3-oxopyrazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as amines or thiols can be used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
benzyl 3-oxopyrazolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for peptide mimetics.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl 3-oxopyrazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
benzyl 3-oxopyrazolidine-1-carboxylate can be compared with other pyrazolidinone derivatives, such as:
Phenazone: Known for its analgesic and antipyretic properties.
Phenylbutazone: An anti-inflammatory agent used in the treatment of arthritis.
Cycloserine: An antibiotic used in the treatment of tuberculosis.
The uniqueness of this compound lies in its benzyloxycarbonyl group, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
benzyl 3-oxopyrazolidine-1-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c14-10-6-7-13(12-10)11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
InChI Key |
AGTCMTUCMQLUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B8666050.png)


![3-amino-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8666077.png)


![6-amino-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8666083.png)
![6,7,8,9-Tetrahydro-5H-6,9-methanocyclohepta[b]pyridine-7,8-diol](/img/structure/B8666089.png)



